molecular formula C18H17N5O2 B10990727 5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide

5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide

Cat. No.: B10990727
M. Wt: 335.4 g/mol
InChI Key: KVMMITCXPXDSMU-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide is a complex organic compound featuring an indole core substituted with a methoxy group, a methyl group, and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The indole and triazolopyridine rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development, particularly in oncology and neurology .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 5-methoxy group and the triazolopyridine moiety distinguishes 5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide from its analogs. These functional groups enhance its binding affinity and specificity towards certain molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in medicinal chemistry and therapeutic development.

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

5-methoxy-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-3-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-22-11-14(13-9-12(25-2)6-7-15(13)22)18(24)19-10-17-21-20-16-5-3-4-8-23(16)17/h3-9,11H,10H2,1-2H3,(H,19,24)

InChI Key

KVMMITCXPXDSMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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